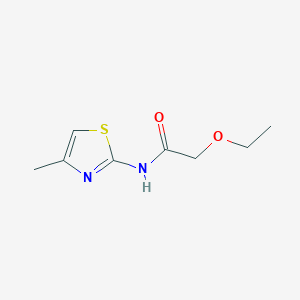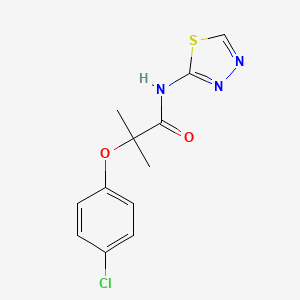![molecular formula C24H24N2O3 B11172946 N-[4-(benzyloxy)phenyl]-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11172946.png)
N-[4-(benzyloxy)phenyl]-3-[(2-methylpropanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(BENZYLOXY)PHENYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a benzamide structure. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)PHENYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-benzyloxyaniline with 3-(2-methylpropanamido)benzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-[4-(BENZYLOXY)PHENYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development.
Chemical Reactions Analysis
Types of Reactions
N-[4-(BENZYLOXY)PHENYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamines.
Substitution: Formation of nitro or halogenated benzamides.
Scientific Research Applications
N-[4-(BENZYLOXY)PHENYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(BENZYLOXY)PHENYL)-2-BROMOBENZAMIDE
- N-(BENZYLOXY)-N-(PIVALOYLOXY)-4-(TRIFLUOROMETHYL)BENZAMIDE
- N-(4-(BENZYLOXY)PHENYL)-2-NITROBENZAMIDE
Uniqueness
N-[4-(BENZYLOXY)PHENYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H24N2O3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-(2-methylpropanoylamino)-N-(4-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C24H24N2O3/c1-17(2)23(27)26-21-10-6-9-19(15-21)24(28)25-20-11-13-22(14-12-20)29-16-18-7-4-3-5-8-18/h3-15,17H,16H2,1-2H3,(H,25,28)(H,26,27) |
InChI Key |
WAHDIFKEPOLIMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B11172866.png)
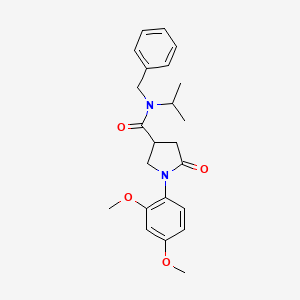
![3,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172876.png)
![2-[(2-methoxyethyl)sulfanyl]-N-(4-methylphenyl)benzamide](/img/structure/B11172881.png)
![2-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B11172893.png)
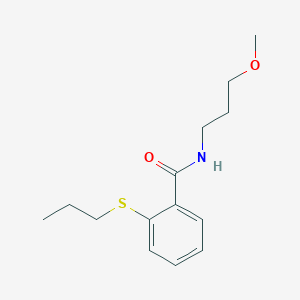


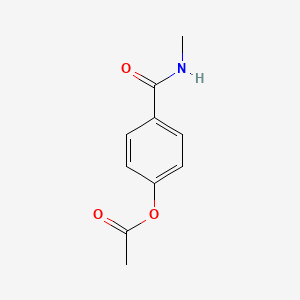
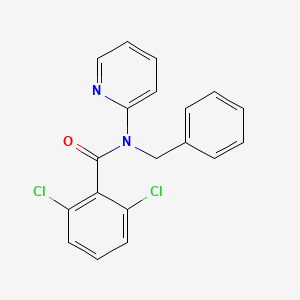
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide](/img/structure/B11172939.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide](/img/structure/B11172951.png)
